molecular formula C25H23FN4O2S3 B2372459 3-(4-ethylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 422299-38-5

3-(4-ethylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2372459
CAS No.: 422299-38-5
M. Wt: 526.66
InChI Key: ZPCPFNCJEQSXEU-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes multiple aromatic rings, a thiazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring is usually formed by the cyclization of appropriate amidines with β-dicarbonyl compounds.

    Introduction of Substituents: The ethyl, fluorophenyl, and pyrrolidinyl groups are introduced through various substitution reactions, often involving Grignard reagents or organolithium compounds.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to sulfoxides and sulfones, while reduction of the carbonyl groups can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its diverse functional groups and complex structure make it suitable for applications in areas such as catalysis, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-ethylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one stands out due to its complex structure and the presence of multiple functional groups

Properties

IUPAC Name

3-(4-ethylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O2S3/c1-2-16-5-9-18(10-6-16)29-22-21(35-25(29)33)23(32)30(19-11-7-17(26)8-12-19)24(27-22)34-15-20(31)28-13-3-4-14-28/h5-12H,2-4,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCPFNCJEQSXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)N4CCCC4)C5=CC=C(C=C5)F)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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